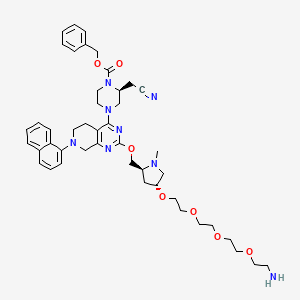

K-Ras ligand-Linker Conjugate 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H58N8O7 |

|---|---|

Poids moléculaire |

823.0 g/mol |

Nom IUPAC |

benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1 |

Clé InChI |

IWTUIAHWVUGDQV-XEZIGOATSA-N |

SMILES isomérique |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |

SMILES canonique |

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of K-Ras-Targeted Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for K-Ras-targeted protein degraders, a novel and promising therapeutic modality in oncology. While specific public data on "K-Ras ligand-Linker Conjugate 2" is limited to its role as a precursor, this document will elucidate the core principles of its intended application: the targeted degradation of the K-Ras protein through Proteolysis Targeting Chimeras (PROTACs). We will delve into the underlying biology of K-Ras, the mechanism of PROTAC-mediated degradation, relevant signaling pathways, and the experimental protocols used to characterize these innovative therapeutics.

The Oncogenic Driver: K-Ras

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein, K-Ras, that acts as a crucial molecular switch in intracellular signaling.[1][2] K-Ras is a small GTPase that cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[1][2] In its active form, K-Ras triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, differentiation, and survival.[3]

Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3] These mutations, such as the well-studied G12C mutation, impair the GTPase activity of K-Ras, locking it in a constitutively active state.[4][5] This perpetual "on" signal leads to uncontrolled cell growth and tumor development.[4][5]

Core Mechanism of Action: PROTAC-Mediated K-Ras Degradation

"this compound" is a chemical moiety designed for the synthesis of K-Ras-targeting PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[6]

A K-Ras PROTAC, synthesized from a component like "this compound," consists of three key components:

-

A ligand that specifically binds to the K-Ras protein.

-

A linker of a specific length and composition.

-

A ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[6][7]

The mechanism of action unfolds in a catalytic manner:

-

Ternary Complex Formation: The PROTAC simultaneously binds to a K-Ras protein and an E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the K-Ras protein.

-

Proteasomal Recognition: The polyubiquitinated K-Ras is then recognized by the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the K-Ras protein into smaller peptides, while the PROTAC is released to target another K-Ras protein.

This approach fundamentally differs from traditional inhibition, as it leads to the complete removal of the target protein, potentially offering a more profound and durable therapeutic effect and a way to address previously "undruggable" targets.

Impact on K-Ras Signaling Pathways

By inducing the degradation of K-Ras, a PROTAC effectively shuts down the downstream oncogenic signaling pathways that are constitutively activated by mutant K-Ras. The removal of the K-Ras protein prevents the activation of key effector proteins, thereby inhibiting the MAPK and PI3K-AKT-mTOR cascades. This abrogation of signaling leads to a reduction in cancer cell proliferation and survival.

Caption: K-Ras signaling pathway and the intervention by a PROTAC degrader.

Quantitative Data on K-Ras Degraders

While specific data for degraders derived from "this compound" is proprietary, published data on similar K-Ras PROTACs demonstrate their potential. For instance, PROTAC K-Ras Degrader-1, which can be synthesized from this conjugate, has shown significant degradation efficacy.

| Compound | Cell Line | Degradation Efficacy | Reference |

| PROTAC K-Ras Degrader-1 | SW1573 | ≥70% | [6] |

Experimental Protocols

The characterization of a K-Ras PROTAC involves a series of experiments to confirm its mechanism of action, from target engagement to downstream cellular effects.

Western Blotting for K-Ras Degradation

Objective: To quantify the reduction in cellular K-Ras protein levels following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines harboring a K-Ras mutation (e.g., SW1573) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the K-Ras PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for K-Ras. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Data Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the K-Ras band is quantified and normalized to the loading control. The percentage of K-Ras degradation is then calculated relative to the vehicle-treated control.

Experimental Workflow Visualization

The overall workflow for characterizing a K-Ras PROTAC can be visualized as follows:

Caption: A generalized experimental workflow for the characterization of a K-Ras PROTAC.

Resistance Mechanisms

As with other targeted therapies, resistance to K-Ras inhibitors and degraders can emerge.[9][10] Potential mechanisms of resistance include secondary mutations in KRAS that prevent PROTAC binding, alterations in the E3 ligase or ubiquitin-proteasome machinery, and the activation of bypass signaling pathways that circumvent the need for K-Ras.[10][11] Understanding these resistance mechanisms is crucial for the development of next-generation degraders and combination therapies.

Conclusion

K-Ras ligand-linker conjugates are integral components in the development of PROTACs, an exciting therapeutic modality aimed at the targeted degradation of the K-Ras oncoprotein. By hijacking the cell's ubiquitin-proteasome system, these molecules offer a novel approach to eliminate K-Ras, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival. The continued investigation and development of K-Ras degraders hold significant promise for patients with KRAS-mutant cancers, a patient population with historically limited therapeutic options.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. This compound|CAS |DC Chemicals [dcchemicals.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 11. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

An In-depth Technical Guide to K-Ras Ligand-Linker Conjugate 2 and its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers. The development of therapeutics that can effectively target mutant KRAS has been a long-standing challenge in oncology. "K-Ras ligand-Linker Conjugate 2" is a crucial chemical entity designed for the synthesis of advanced targeted cancer therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this conjugate and its role in the creation of "PROTAC K-Ras Degrader-1," a molecule designed to induce the degradation of the KRAS protein.

PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, KRAS), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. "this compound" serves as a prefabricated building block containing the KRAS-binding moiety and the linker, ready for conjugation to an E3 ligase ligand to form the final PROTAC.

Core Component: this compound

"this compound" is an intermediate chemical compound that incorporates a specific ligand for the K-Ras protein attached to a flexible linker.[1] This conjugate is a key component in the synthesis of "PROTAC K-Ras Degrader-1" (HY-129523), a potent degrader of the K-Ras protein.[1] The design of the ligand is critical for selective binding to KRAS, particularly the G12C mutant, which possesses a cysteine residue that can be targeted by covalent inhibitors. The linker component is optimized to ensure the proper orientation and distance between the KRAS protein and the recruited E3 ligase to facilitate efficient ubiquitination.

Mechanism of Action: From Conjugate to Degrader

The ultimate function of "this compound" is realized upon its incorporation into a PROTAC, such as "PROTAC K-Ras Degrader-1". This PROTAC operates through the following mechanism:

-

Binding to KRAS: The KRAS ligand portion of the PROTAC binds to the target KRAS protein within the cell.

-

Recruitment of E3 Ligase: The other end of the PROTAC, which is attached to the linker from the conjugate, binds to an E3 ubiquitin ligase (e.g., VHL or Cereblon).

-

Formation of a Ternary Complex: This brings the KRAS protein and the E3 ligase into close proximity.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS protein.

-

Proteasomal Degradation: The poly-ubiquitinated KRAS protein is recognized and degraded by the proteasome.

This process of targeted degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, potentially leading to a more profound and durable therapeutic effect.

References

An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugate 2 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of K-Ras Ligand-Linker Conjugate 2 in the synthesis of potent and selective K-Ras PROTAC (Proteolysis Targeting Chimera) degraders. We will delve into the core concepts of K-Ras as a therapeutic target, the mechanism of PROTACs, and provide detailed experimental protocols and data for the synthesis and evaluation of a representative K-Ras degrader.

Introduction: The Challenge of Targeting K-Ras

The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers. These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets.

The advent of targeted protein degradation, particularly through the use of PROTACs, has opened up new avenues for tackling challenging targets like K-Ras. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.

The PROTAC Approach to K-Ras Degradation

PROTACs consist of three key components: a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands. By bringing the E3 ligase into close proximity with K-Ras, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome.

This compound is a key building block for the synthesis of K-Ras targeting PROTACs. It incorporates a ligand that binds to K-Ras and a linker with a reactive handle, ready for conjugation to an E3 ligase ligand. This modular approach allows for the rapid synthesis and optimization of a library of K-Ras PROTACs with varying linkers and E3 ligase recruiters.

The PROTAC synthesized from this conjugate, PROTAC K-Ras Degrader-1 (HY-129523) , utilizes a Cereblon (CRBN) E3 ligase ligand and has demonstrated significant degradation of K-Ras.[1] A closely related and well-characterized K-Ras G12D degrader, often referred to as Compound 8o , also employs a VHL E3 ligase ligand and has shown potent and selective degradation of the K-Ras G12D mutant.[2]

Signaling Pathways and Mechanism of Action

To understand the impact of a K-Ras PROTAC, it is essential to visualize the signaling pathway it disrupts and its mechanism of action.

Synthesis of a K-Ras PROTAC

The synthesis of a final K-Ras PROTAC, such as PROTAC K-Ras Degrader-1, from this compound involves the coupling of the linker's reactive terminus (typically a primary or secondary amine) with a carboxylic acid-functionalized E3 ligase ligand. A standard peptide coupling reaction is employed for this purpose.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activities of a representative K-Ras G12D PROTAC degrader (Compound 8o).

Table 1: In Vitro Degradation Potency (DC50) of PROTAC K-Ras G12D Degrader

| Cell Line | K-Ras Genotype | DC50 (nM) |

|---|---|---|

| SNU-1 | Heterozygous K-Ras G12D | 19.77 |

| HPAF-II | Heterozygous K-Ras G12D | 52.96 |

| AGS | Heterozygous K-Ras G12D | 7.49 |

| PANC 04.03 | Heterozygous K-Ras G12D | 87.8 |

Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTAC K-Ras G12D Degrader

| Cell Line | K-Ras Genotype | IC50 (nM) |

|---|---|---|

| AsPC-1 | K-Ras G12D | 59.97 |

| SNU-1 | Heterozygous K-Ras G12D | 43.51 |

| HPAF-II | Heterozygous K-Ras G12D | 31.36 |

| AGS | Heterozygous K-Ras G12D | 51.53 |

| PANC 04.03 | Heterozygous K-Ras G12D | >10000 |

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final coupling step to synthesize a K-Ras PROTAC.

Reagents and Materials:

-

This compound (Amine-terminated) (1.0 eq)

-

Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-acid) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final K-Ras PROTAC.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of K-Ras protein in cancer cell lines.

Materials:

-

K-Ras mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS)

-

K-Ras PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-K-Ras, anti-pERK, anti-total ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the K-Ras PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the K-Ras signal to the loading control.

-

Calculate DC50 values using appropriate software.

-

Conclusion

This compound provides a valuable and versatile starting point for the synthesis of potent K-Ras PROTAC degraders. The modular nature of PROTAC design, facilitated by such conjugates, allows for the systematic optimization of linker length and composition to achieve desirable pharmacological properties. The data and protocols presented in this guide demonstrate the potential of this approach to target oncogenic K-Ras, offering a promising therapeutic strategy for a range of difficult-to-treat cancers. Further research and development in this area are crucial to translate these promising preclinical findings into effective clinical therapies.

References

The Role of LC-2 in Targeted Protein Degradation of Oncogenic K-Ras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homologue (K-Ras) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, K-Ras was considered "undruggable" due to its challenging protein structure. The advent of targeted protein degradation has opened up new therapeutic avenues. This technical guide provides an in-depth overview of LC-2, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to specifically degrade the K-Ras G12C mutant. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction to K-Ras and Targeted Protein Degradation

K-Ras functions as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at the G12C position, lead to a constitutively active protein, resulting in uncontrolled cell proliferation and oncogenesis.[2]

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3] PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the POI.

LC-2: A K-Ras G12C-Specific PROTAC Degrader

LC-2 is a potent and selective PROTAC that targets the K-Ras G12C mutant for degradation.[4] It is composed of a derivative of the K-Ras G12C inhibitor MRTX849, which covalently binds to the mutant cysteine, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7]

Mechanism of Action

The mechanism of action of LC-2 involves the formation of a ternary complex between K-Ras G12C, LC-2, and the VHL E3 ligase.[4] This proximity, induced by LC-2, allows the E3 ligase to transfer ubiquitin molecules to the K-Ras G12C protein. The polyubiquitinated K-Ras G12C is then recognized and degraded by the proteasome, leading to the suppression of downstream oncogenic signaling, primarily the MAPK pathway.[4][7]

Quantitative Data Summary

The efficacy of LC-2 has been evaluated in various K-Ras G12C mutant cancer cell lines. The key parameters for a PROTAC are the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation).

| Cell Line | Genotype | DC50 (µM) | Dmax (%) | Reference(s) |

| NCI-H2030 | Homozygous G12C | 0.59 | ~75 | [8] |

| MIA PaCa-2 | Homozygous G12C | 0.32 | ~75 | [8] |

| SW1573 | Homozygous G12C | 0.76 | ~90 | [8] |

| NCI-H23 | Heterozygous G12C | 0.25 | >50 | [8] |

| NCI-H358 | Heterozygous G12C | Not specified | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LC-2.

Western Blot for K-Ras Degradation

This protocol is used to quantify the levels of K-Ras protein in cells following treatment with LC-2.

Materials:

-

K-Ras G12C mutant cell lines (e.g., NCI-H2030, MIA PaCa-2)

-

Cell culture medium and supplements

-

LC-2 (and DMSO as vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras, anti-p-ERK, anti-total-ERK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of LC-2 or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of K-Ras degradation.

Ternary Complex Formation Assay (NanoBRET™)

This assay is used to confirm the formation of the K-Ras G12C:LC-2:VHL ternary complex in live cells.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-K-Ras G12C and HaloTag®-VHL

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Luciferase Assay Reagent

-

White, 96-well assay plates

-

Luminometer with appropriate filters

Procedure:

-

Transfection: Co-transfect HEK293T cells with NanoLuc®-K-Ras G12C and HaloTag®-VHL expression vectors.

-

Cell Plating: 24 hours post-transfection, plate the cells in white, 96-well assay plates in Opti-MEM™.

-

Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and varying concentrations of LC-2 to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

-

Substrate Addition and Measurement: Add the Nano-Glo® Luciferase Assay Reagent to all wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

In-Cell Ubiquitination Assay

This assay confirms that LC-2 induces the ubiquitination of K-Ras G12C.

Materials:

-

K-Ras G12C mutant cell line

-

Plasmid for HA-tagged Ubiquitin

-

Transfection reagent

-

LC-2, DMSO, and a proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Anti-K-Ras antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

SDS-PAGE and Western blot reagents

-

Anti-HA and anti-K-Ras antibodies for immunoblotting

Procedure:

-

Transfection: Transfect cells with the HA-Ubiquitin plasmid.

-

Cell Treatment: Treat the transfected cells with LC-2 or DMSO. A co-treatment with MG132 is included to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous K-Ras using an anti-K-Ras antibody and Protein A/G beads.

-

Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated K-Ras and an anti-K-Ras antibody to confirm the immunoprecipitation.

Visualizations

K-Ras Downstream Signaling Pathway

Mutant K-Ras G12C constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2][9] LC-2-mediated degradation of K-Ras G12C inhibits these pathways.

PROTAC Experimental Workflow

The discovery and characterization of a PROTAC like LC-2 follows a structured workflow.

Conclusion

LC-2 represents a significant advancement in the quest to target the historically "undruggable" K-Ras oncoprotein. As a first-in-class K-Ras G12C PROTAC degrader, it effectively hijacks the cellular machinery to eliminate the mutant protein, leading to the suppression of oncogenic signaling. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further optimization of K-Ras degraders based on the principles demonstrated by LC-2 holds great promise for the development of novel cancer therapeutics.

References

- 1. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 2. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. LC-2 | PROTACs | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. LC 2 | Active Degraders | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

K-Ras G12C Targeting with Ligand-Linker Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to a paradigm shift in KRAS-targeted therapies. This technical guide provides an in-depth overview of targeting KRAS G12C using ligand-linker conjugates, with a focus on covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The K-Ras G12C Mutation and its Signaling Pathways

The G12C mutation in KRAS results in the substitution of glycine (B1666218) with cysteine at codon 12. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state.[1] Constitutively active KRAS G12C stimulates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation, survival, and differentiation.[1][2]

Covalent inhibitors of K-Ras G12C, such as sotorasib (B605408) and adagrasib, selectively bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state.[3][4] This prevents the interaction of K-Ras G12C with its downstream effectors, thereby inhibiting oncogenic signaling.[3][4]

References

An In-depth Technical Guide to the Discovery and Development of K-Ras PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology, often labeled as "undruggable" due to its smooth surface, which lacks deep hydrophobic pockets suitable for small molecule binding.[1][2] KRAS, a small GTPase, functions as a molecular switch in the RAS/MAPK signaling pathway, controlling critical cellular processes like proliferation, differentiation, and survival.[3][4][5][6] Mutations in the KRAS gene, particularly at hotspots like G12, G13, and Q61, lead to a constitutively active, GTP-bound state, driving uncontrolled cell growth in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2][7][8][9]

The landscape began to shift with the development of covalent inhibitors specifically targeting the KRAS G12C mutation, which introduced a novel, drug-like pocket.[1] Drugs like Sotorasib and Adagrasib marked a significant breakthrough, validating direct KRAS inhibition as a therapeutic strategy.[10][11] However, challenges such as acquired resistance and the inability to target other prevalent KRAS mutations have spurred the need for alternative therapeutic modalities.[9][10][12][13]

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary approach.[1][12] These heterobifunctional molecules do not inhibit the target protein but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[7][14] This guide provides a comprehensive technical overview of the discovery, mechanism, and development of K-Ras targeting PROTACs, from early covalent degraders to the latest pan-KRAS approaches.

Core Principle: The Mechanism of Action of K-Ras PROTACs

K-Ras PROTACs are bifunctional molecules composed of three parts: a "warhead" that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[7][12] Their action is catalytic, hijacking the cell's natural protein disposal machinery to eliminate the K-Ras protein.[7]

The process unfolds in a cyclical manner:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to a K-Ras protein and an E3 ligase, forming a ternary complex.[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras, creating a polyubiquitin (B1169507) chain.[7]

-

Proteasomal Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the K-Ras protein into small peptides.[7]

-

PROTAC Recycling: After degradation of the target, the PROTAC molecule is released and can engage another K-Ras protein, enabling it to act catalytically.[7][10]

Key K-Ras PROTACs: Development and Quantitative Data

The development of K-Ras PROTACs began with leveraging the newly discovered covalent binders for the K-Ras G12C mutant.

LC-2: A First-in-Class Endogenous K-Ras G12C Degrader

A significant milestone was the development of LC-2 , the first PROTAC reported to degrade endogenous KRAS G12C.[1] LC-2 utilizes the covalent KRAS G12C inhibitor MRTX849 as its warhead and recruits the VHL E3 ligase.[1][15] While its covalent nature prevents catalytic recycling, LC-2 demonstrated that K-Ras is amenable to PROTAC-mediated degradation, inducing rapid and sustained reduction of the oncoprotein and suppressing downstream MAPK signaling.[1][8]

| PROTAC | Target | Warhead | E3 Ligase | Cell Lines | DC₅₀ (µM) | Dₘₐₓ | Reference |

| LC-2 | KRAS G12C | MRTX849 (covalent) | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~75% in NCI-H2030 | [1][15][16][17] |

| PKD-1 | KRAS G12C | Not specified | Not specified | MIA PaCa-2 | Not specified | Sustained up to 72h | [18] |

| Unnamed | KRAS G12C | Non-covalent binder | VHL | Not specified | 0.1 | >90% | [12] |

Pan-KRAS and Mutant-Selective Degraders

The field is rapidly evolving beyond covalent G12C degraders to address a wider range of KRAS mutations. The development of non-covalent binders has been crucial for creating catalytic, reversible PROTACs.[19][20]

-

Pan-KRAS Degraders: Researchers have developed molecules like ACBI3 , which was designed to degrade multiple KRAS mutants.[14] This approach holds promise for treating a broader patient population. Another pan-KRAS degrader, BPI-585725 , has shown nanomolar DC₅₀ values across G12C, G12D, G12V, and G13D cell lines.[21]

-

KRAS(On) State Degraders: The discovery of ACBI4 represents a significant advance, as it is a PROTAC designed to selectively degrade the active, GTP-bound "on" state of K-Ras, including the challenging G12R mutation.[22]

| PROTAC | Target Scope | Key Features | Cell Lines | DC₅₀ | Dₘₐₓ | Reference |

| BPI-585725 | KRASmulti (G12C/D/V, G13D) | Selective for KRAS over N/HRAS | G12C, G12D, G12V, G13D, WTAmp | Nanomolar range | Not specified | [21] |

| ACBI4 | KRAS(On) (e.g., G12R) | Highly cooperative ternary complex | Cal-62 (G12R) | 162 nM | 93% | [22] |

| Unnamed G12D | KRAS G12D | Selective for mutant G12D | Xenograft models | Picomolar (in vitro) | >95% (in vivo) | [13][23] |

| Unnamed Pan-KRAS | Pan-KRAS | Based on novel non-covalent warheads | SW620 (G12V), GP2D (G12D) | <10 nM | Not specified | [11] |

Key Experimental Protocols

The evaluation of K-Ras PROTACs involves a series of critical in vitro and in vivo experiments to confirm their mechanism of action and therapeutic potential.

Western Blot for K-Ras Degradation

This is the primary assay to quantify the reduction of target protein levels.

-

Objective: To measure the percentage of K-Ras protein degradation upon treatment with a PROTAC.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with the target K-Ras mutation (e.g., MIA PaCa-2 for G12C) and allow them to adhere. Treat cells with a dose range of the K-Ras PROTAC (and negative controls, like an epimer that doesn't bind the E3 ligase) for a specified time course (e.g., 6, 24, 48, 72 hours).[1][15]

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for K-Ras. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate on an imaging system.

-

Quantification: Densitometry analysis is used to measure band intensity. K-Ras levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. From this data, DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values are calculated.[12]

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Objective: To measure the binding affinity and cooperativity of the ternary complex (K-Ras-PROTAC-E3 Ligase).

-

Methodology:

-

Immobilization: An E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B) is immobilized on an SPR sensor chip.

-

Analyte Injection: A solution containing a fixed concentration of the PROTAC and varying concentrations of K-Ras protein (in its active, GTP-loaded state) is flowed over the chip.

-

Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured in real-time to determine association and dissociation rates.

-

Cooperativity (α): The experiment is repeated by flowing K-Ras alone and the PROTAC alone. Cooperativity is calculated by comparing the affinity of K-Ras for the E3 ligase in the presence of the PROTAC versus its absence. An α value > 1 indicates positive cooperativity, meaning the components bind more tightly as a trio.[22]

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of the PROTAC with K-Ras in a cellular environment.

-

Methodology:

-

Treatment: Treat intact cells with the PROTAC molecule.

-

Heating: Heat the cell lysates or intact cells across a range of temperatures.

-

Analysis: Separate soluble and aggregated proteins by centrifugation. The soluble fraction is analyzed by Western blot.

-

Result: Successful binding of the PROTAC to K-Ras typically stabilizes the protein, leading to a higher melting temperature compared to the unbound protein.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the K-Ras PROTAC in a living organism.

-

Methodology:

-

Model: Use immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with the relevant K-Ras mutation.[13][23]

-

Dosing: Administer the PROTAC via a relevant route (e.g., intravenous, oral) at various doses and schedules (e.g., once weekly).[21]

-

Tumor Measurement: Monitor tumor volume and animal body weight over time.

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), tumors are excised to measure the level of K-Ras degradation (by Western blot or mass spectrometry) and the suppression of downstream signaling markers (e.g., p-ERK).[13][21]

-

Outcome: Efficacy is determined by tumor growth inhibition (TGI) or tumor regression.[13]

-

K-Ras Signaling Pathway and PROTAC Intervention

KRAS acts as a critical node, transducing signals from cell surface receptors like EGFR to downstream effector pathways that drive oncogenesis.[2][24] The two primary pathways are:

-

RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that controls cell proliferation and division.[2][3]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[2][3]

By degrading the K-Ras protein, PROTACs effectively shut down the upstream signal that activates these oncogenic pathways, leading to suppressed proliferation and the induction of apoptosis in cancer cells.[7][23][25]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. KRAS - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.huborganoids.nl [blog.huborganoids.nl]

- 10. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]

- 19. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 20. biorxiv.org [biorxiv.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugates and E3 Ligase Recruitment for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (K-Ras) oncogene, particularly with mutations at codons 12 and 13, has long been considered an "undruggable" target in cancer therapy. The advent of targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs), has opened a new therapeutic window. This technical guide provides a comprehensive overview of K-Ras ligand-linker conjugates, specifically focusing on "Conjugate 2" as a representative PROTAC, and their mechanism of action in recruiting E3 ubiquitin ligases for the targeted degradation of K-Ras. We will delve into the downstream signaling pathways affected, present quantitative data on the efficacy of various K-Ras degraders, provide detailed experimental protocols for their evaluation, and visualize key processes using Graphviz diagrams.

Introduction: The PROTAC Approach to Targeting K-Ras

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, K-Ras; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1] This tripartite assembly brings the E3 ligase in close proximity to K-Ras, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional occupancy-based inhibitors.[4]

One of the pioneering PROTACs in this field is LC-2 , which targets the K-Ras G12C mutant. It comprises a warhead based on the covalent inhibitor MRTX849, which binds to the mutant K-Ras, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[5] The successful degradation of K-Ras G12C by LC-2 has paved the way for the development of a new class of anti-cancer therapeutics.[5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a K-Ras PROTAC is to form a ternary complex between the K-Ras protein and an E3 ubiquitin ligase. The most commonly recruited E3 ligases for K-Ras degradation are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[6]

The process can be summarized in the following steps:

-

Ternary Complex Formation: The K-Ras PROTAC enters the cell and simultaneously binds to both the K-Ras protein and the E3 ligase, forming a transient ternary complex.[7]

-

Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, into close proximity with the K-Ras protein. This facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of K-Ras.[2]

-

Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another K-Ras protein, acting catalytically.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of K-Ras Ligand Binding: A Technical Guide for Drug Discovery Professionals

Abstract

Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, K-Ras was considered an "undruggable" target. This was largely due to its picomolar affinity for its cognate ligands, GTP and GDP, and the absence of well-defined allosteric binding pockets on its seemingly smooth surface. However, recent breakthroughs in structural biology and medicinal chemistry have led to the development of novel inhibitors that directly target mutant K-Ras, heralding a new era in precision oncology. This technical guide provides an in-depth exploration of the structural basis of K-Ras ligand binding, with a focus on the allosteric pockets that have been successfully exploited for therapeutic intervention. We present a comprehensive overview of the key binding sites, a comparative analysis of the binding modes of leading inhibitors, detailed experimental protocols for characterizing these interactions, and a summary of quantitative binding data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of K-Ras targeted therapies.

Introduction: The Challenge of Targeting K-Ras

The Kirsten Rat Sarcoma (K-Ras) protein is a small GTPase that functions as a molecular switch in critical cellular signaling pathways, most notably the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival.[1] K-Ras cycles between an active, GTP-bound state and an inactive, GDP-bound state. Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, impair the intrinsic GTPase activity of K-Ras, leading to its persistent activation and uncontrolled downstream signaling that drives tumorigenesis.[2]

The high prevalence of K-Ras mutations in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer, has made it a high-priority target for drug development. However, the development of direct K-Ras inhibitors has been hampered by several factors:

-

High Affinity for Nucleotides: K-Ras binds to GTP and GDP with picomolar affinity, making the development of competitive inhibitors that target the nucleotide-binding pocket exceedingly difficult.

-

Lack of Obvious Binding Pockets: The surface of K-Ras is relatively smooth and lacks the deep, well-defined hydrophobic pockets typically targeted by small molecule drugs.

Despite these challenges, the discovery of a cryptic allosteric pocket in the K-Ras G12C mutant has revolutionized the field, leading to the development of the first FDA-approved direct K-Ras inhibitors, sotorasib (B605408) and adagrasib. These inhibitors covalently bind to the mutant cysteine residue, locking K-Ras in an inactive state.[3][4] This success has spurred the investigation of other allosteric sites and the development of inhibitors for other K-Ras mutants.

Key Allosteric Binding Pockets in K-Ras

Structural and computational studies have identified several allosteric binding sites on the surface of K-Ras that can be targeted by small molecules. These pockets are often transient and depend on the conformational state of the protein.

The Switch-II Pocket (S-IIP)

The Switch-II pocket is the most well-characterized allosteric site and is the binding site for the covalent K-Ras G12C inhibitors sotorasib and adagrasib, as well as the non-covalent inhibitor divarasib (B10829276).[5][6] This pocket is located beneath the Switch-II loop (residues 60-76), a region critical for effector protein binding.[7] The S-IIP is typically inaccessible in the active, GTP-bound state but becomes available in the inactive, GDP-bound conformation. Inhibitors that bind to this pocket stabilize the inactive state of K-Ras, preventing its interaction with downstream effectors.[6]

The P110 Site

A distinct allosteric pocket, termed the P110 site due to its proximity to Proline-110, has been identified as a promising target for non-covalent inhibitors of the K-Ras G12D mutant.[8] The K-Ras G12D inhibitor MRTX1133 binds to this site, demonstrating that allosteric inhibition is a viable strategy for targeting non-G12C mutants.[1][7][9][10]

Other Potential Allosteric Sites

Ongoing research continues to uncover other potential allosteric sites on the K-Ras surface that could be exploited for drug development. Computational and experimental approaches have identified additional pockets that, when bound by small molecules, can modulate K-Ras activity.

Quantitative Analysis of K-Ras Ligand Binding

The development of effective K-Ras inhibitors relies on a thorough understanding of their binding affinity and kinetics. A variety of biophysical and biochemical assays are employed to quantify these parameters. The following tables summarize key binding data for prominent K-Ras inhibitors.

| Inhibitor | K-Ras Mutant | Binding Affinity (Kd) | IC50 | Assay Method |

| Sotorasib (AMG 510) | G12C | - | ~0.006 µM (NCI-H358 cells) | Cell Viability Assay |

| - | ~0.009 µM (MIA PaCa-2 cells) | Cell Viability Assay | ||

| - | 0.0818 µM (H358 cells) | Cell Viability Assay | ||

| - | 0.6904 µM (H23 cells) | Cell Viability Assay | ||

| Adagrasib (MRTX849) | G12C | 0.78 ± 0.05 µM (for WT) | 10 - 973 nM (2D cell culture) | SPR, Cell Viability Assay |

| 0.2 - 1042 nM (3D cell culture) | ||||

| Divarasib (GDC-6036) | G12C | - | <0.01 µM | Biochemical Assay |

| - | 2 nM (EC50 in HCC1171 cells) | Cell-based Assay | ||

| MRTX1133 | G12D | ~0.2 pM | <2 nM | SPR, HTRF |

| >700-fold selective for G12D vs WT | ~5 nM (cell viability) | SPR, Cell Viability Assay |

K-Ras Signaling Pathway and Inhibitor Mechanism of Action

K-Ras activation initiates a cascade of downstream signaling events that drive cell proliferation and survival. The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: K-Ras signaling pathway and the mechanism of allosteric inhibitors.

Allosteric inhibitors, such as those targeting the Switch-II pocket, function by binding to the inactive, GDP-bound state of K-Ras. This binding event stabilizes a conformation of K-Ras that is unable to engage with downstream effectors like RAF and PI3K, thereby blocking the propagation of oncogenic signals.

Experimental Protocols for Characterizing K-Ras Ligand Binding

A variety of experimental techniques are essential for the discovery, characterization, and optimization of K-Ras inhibitors. Below are detailed protocols for key methodologies.

Recombinant K-Ras Expression and Purification

Objective: To produce highly pure, active K-Ras protein for structural and biophysical studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the K-Ras gene (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) media and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size-exclusion chromatography (SEC) column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transformation: Transform the K-Ras expression vector into competent E. coli cells and plate on LB agar (B569324) with the appropriate antibiotic.

-

Expression: Inoculate a starter culture and grow overnight. The following day, inoculate a larger volume of LB media and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a microfluidizer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged K-Ras protein with elution buffer.

-

Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with the appropriate protease (e.g., TEV protease) overnight at 4°C.

-

Reverse Affinity Chromatography (Optional): Pass the cleavage reaction over the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: Further purify the protein by SEC to remove aggregates and ensure homogeneity.

-

Concentration and Storage: Concentrate the purified K-Ras protein and store at -80°C.

X-ray Crystallography of K-Ras-Ligand Complexes

Objective: To determine the three-dimensional structure of a K-Ras-ligand complex at atomic resolution.

Materials:

-

Purified K-Ras protein (10-20 mg/mL)

-

Ligand of interest (dissolved in a suitable solvent, e.g., DMSO)

-

Crystallization screens and plates

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Complex Formation: Incubate the purified K-Ras protein with a molar excess of the ligand to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) with a variety of commercially available or in-house crystallization screens.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Crystal Soaking (Alternative to Co-crystallization): If apo-K-Ras crystals are available, they can be soaked in a solution containing the ligand to form the complex within the crystal lattice.

-

Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known K-Ras structure as a search model. Refine the model against the experimental data to obtain the final structure.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rates and determine the binding affinity (KD) of a ligand for K-Ras.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified K-Ras protein

-

Ligand of interest (in a series of concentrations)

-

Running buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Immobilization: Immobilize the purified K-Ras protein onto the sensor chip surface via amine coupling.

-

Analyte Preparation: Prepare a dilution series of the ligand in running buffer.

-

Binding Analysis: Inject the different concentrations of the ligand over the sensor surface and monitor the binding response in real-time.

-

Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the ligand.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand from the surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

Cryogenic Electron Microscopy (Cryo-EM) of K-Ras Complexes

Objective: To determine the structure of K-Ras in complex with larger binding partners or in different conformational states.

Materials:

-

Purified K-Ras complex

-

Cryo-EM grids (e.g., Quantifoil)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM) with a direct electron detector

Procedure:

-

Sample Preparation: Prepare a homogenous and stable sample of the K-Ras complex at an appropriate concentration.[11]

-

Grid Preparation: Apply a small volume of the sample to a glow-discharged cryo-EM grid.[12]

-

Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[11][12]

-

Data Acquisition: Collect a large dataset of images of the frozen particles using a high-end TEM.

-

Image Processing: Process the images to pick individual particles, classify them into different views, and reconstruct a 3D density map.

-

Model Building and Refinement: Build an atomic model into the density map and refine it to obtain the final structure.

Experimental Workflow for K-Ras Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel K-Ras inhibitors.

Caption: A representative experimental workflow for K-Ras inhibitor discovery.

Conclusion and Future Directions

The direct inhibition of K-Ras, once thought to be an insurmountable challenge, is now a clinical reality. The elucidation of the structural basis of ligand binding to allosteric pockets has been instrumental in this success. The Switch-II pocket has proven to be a druggable site for both covalent and non-covalent inhibitors of K-Ras G12C, and the discovery of inhibitors targeting the P110 site in K-Ras G12D provides a promising avenue for targeting other prevalent mutants.

Future research in this field will likely focus on:

-

Targeting other K-Ras mutants: Developing inhibitors for other common mutations such as G12V, G13D, and Q61H.

-

Overcoming resistance: Understanding and circumventing the mechanisms of acquired resistance to current K-Ras inhibitors.

-

Developing pan-RAS inhibitors: Designing inhibitors that can target multiple RAS isoforms and mutants.

-

Exploring novel allosteric sites: Identifying and validating new druggable pockets on the K-Ras surface.

The continued integration of structural biology, biophysics, and medicinal chemistry will be crucial for the development of the next generation of K-Ras inhibitors and for ultimately improving the outcomes for patients with K-Ras-driven cancers.

References

- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]

- 6. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

- 12. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to Bifunctional Molecules for K-Ras Degradation

Introduction to K-Ras as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that produces the K-Ras protein, a critical component of the RAS/MAPK signaling pathway which regulates cell growth, division, and differentiation.[1][2] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, found in approximately 20% of all cases, including a high prevalence in lung, colorectal, and pancreatic cancers.[3][4] These mutations typically lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and malignant tumor development.[1][2][5] For decades, K-Ras was considered "undruggable" due to its smooth surface and high affinity for GTP.[3][6] The advent of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift, offering a novel strategy to eliminate the entire K-Ras protein rather than simply inhibiting its function.[7][8]

Bifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][9] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[11][12] Molecular glues are smaller molecules that induce an interaction between an E3 ligase and a target protein, often one that was not a natural substrate, to achieve the same degradative outcome.[13] This degradation-based approach can overcome the limitations of traditional inhibitors, potentially addressing scaffolding functions of K-Ras and mitigating resistance mechanisms.[8][11]

Core Mechanisms and Signaling Pathways

Mechanism of PROTAC-Mediated K-Ras Degradation

The primary mechanism of action for a K-Ras-targeting PROTAC involves several key steps. The PROTAC molecule first enters the cell and simultaneously binds to both the K-Ras protein and a specific E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[12][14] This proximity induces the formation of a stable ternary complex (K-Ras:PROTAC:E3 Ligase).[11][15] The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the K-Ras protein. This polyubiquitination acts as a molecular tag, marking K-Ras for recognition and degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[9][11] After the degradation of K-Ras, the PROTAC is released and can act catalytically to induce the degradation of additional K-Ras molecules.[10]

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]

- 4. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]

- 9. Protein Degradation and PROTACs [worldwide.promega.com]

- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesensors.com [lifesensors.com]

- 14. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of a K-Ras G12C PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) aimed at degrading the oncogenic K-Ras G12C protein. The synthesis is based on the coupling of a hypothetical intermediate, "K-Ras ligand-Linker Conjugate 2," with a von Hippel-Lindau (VHL) E3 ligase ligand. This guide offers comprehensive methodologies for the chemical synthesis, purification, and subsequent biological evaluation of the final PROTAC, including protocols for assessing target protein degradation and downstream pathway modulation.

Introduction to K-Ras G12C and PROTAC Technology

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer and colorectal cancer.[1][2] This mutation locks the K-Ras protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-survival signaling pathways, primarily the MAPK and PI3K pathways.[3]

PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic mechanism provides a powerful alternative to traditional occupancy-based inhibition.

This protocol outlines the synthesis of a K-Ras G12C PROTAC by coupling a K-Ras G12C ligand-linker conjugate with a VHL E3 ligase ligand, followed by its biological characterization.

K-Ras G12C Signaling Pathway

The K-Ras G12C mutation leads to the constitutive activation of downstream signaling cascades that drive cell proliferation, growth, and survival. Understanding this pathway is critical for evaluating the efficacy of a K-Ras G12C-targeting PROTAC.

Experimental Workflow

The overall process for the synthesis and evaluation of the K-Ras G12C PROTAC is outlined below. The workflow begins with the chemical synthesis and concludes with functional cell-based assays to confirm the PROTAC's mechanism of action.

Materials and Reagents

-

This compound (assumed structure: MRTX849-linker-COOH)

-

VHL E3 Ligase Ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system

-

LC-MS and NMR instruments

-

K-Ras G12C mutant cell lines (e.g., NCI-H358, SW1573)

-

Cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin

-

RIPA Lysis and Extraction Buffer

-

BCA Protein Assay Kit

-

Primary antibodies: anti-K-Ras, anti-phospho-ERK (p-ERK), anti-Vinculin or β-Actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Experimental Protocols

Protocol 1: Synthesis of K-Ras G12C PROTAC

This protocol describes the amide coupling reaction between the carboxylic acid-terminated this compound and the amine-containing VHL ligand. This is a common final step in PROTAC synthesis.

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the VHL Ligand (1.1 eq) in anhydrous DMF.

-

Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by the coupling agent PyBOP (1.2 eq).

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using reverse-phase HPLC to yield the final K-Ras G12C PROTAC.

-

Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for K-Ras G12C Degradation

This protocol is used to quantify the reduction in cellular K-Ras G12C protein levels following PROTAC treatment.

-

Cell Seeding: Seed K-Ras G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0 µM, 0.01 µM, 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, 2.5 µM) for a fixed duration (e.g., 24 hours). Include a negative control (e.g., an epimer of the PROTAC that does not bind the E3 ligase).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against K-Ras, p-ERK, and a loading control (e.g., Vinculin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the K-Ras and p-ERK signals to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle-treated control (0 µM).

Data Presentation

The efficacy of a newly synthesized PROTAC is determined by its ability to induce degradation of the target protein. Quantitative data from representative experiments are summarized below. The data is modeled on published results for the VHL-recruiting K-Ras G12C PROTAC, LC-2.[6]

Table 1: Physicochemical and Degradation Properties of Synthesized PROTAC

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Cell Line | DC₅₀ (µM)¹ | Dₘₐₓ (%)² |

| K-Ras G12C PROTAC | C₅₅H₆₄ClN₉O₇S | 1066.7 | NCI-H358 | ~0.25 | >90 |

| SW1573 | ~0.76 | >90 | |||

| MIA PaCa-2 | ~0.59 | >85 |

¹ DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment. ² Dₘₐₓ: Maximum percentage of target protein degradation observed.

Table 2: Effect of PROTAC on Downstream Signaling

| Compound | Concentration (µM) | Time (h) | Cell Line | p-ERK Inhibition (%) |

| K-Ras G12C PROTAC | 1.0 | 24 | NCI-H358 | >80 |

| 2.5 | 48 | SW1573 | >85 |

Conclusion

This document provides a foundational methodology for the synthesis and evaluation of a K-Ras G12C-targeting PROTAC. The successful synthesis of a potent degrader, confirmed through rigorous biological assays, can provide a valuable tool compound for further research and a potential starting point for the development of novel therapeutics for K-Ras G12C-driven cancers.[7][8] Researchers should note that linker composition and length, as well as the choice of E3 ligase ligand, are critical parameters that often require extensive optimization to achieve desired potency, selectivity, and drug-like properties.[9]

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]